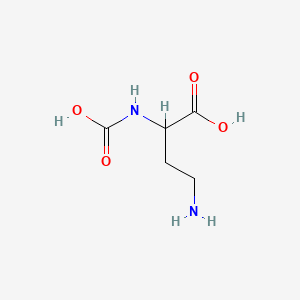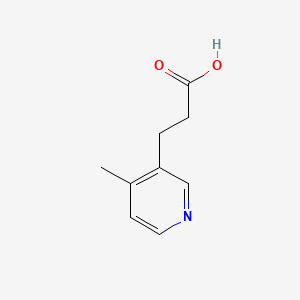
(S)-N-Demethyl Dapoxetine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Demethyl Dapoxetine is a derivative of dapoxetine, a selective serotonin reuptake inhibitor primarily used to treat premature ejaculation
作用机制
Target of Action
The primary target of (S)-N-Demethyl Dapoxetine, similar to its parent compound Dapoxetine, is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation, among other functions .
Mode of Action
This compound acts by inhibiting the neuronal reuptake of serotonin, leading to an increase in the extracellular level of this neurotransmitter . This potentiation of serotonin activity is thought to be related to the central ejaculatory neural circuit, which comprises spinal and cerebral areas that form a highly interconnected network .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving serotonin. By inhibiting the reuptake of serotonin, this compound can enhance the effects of serotonin in the synaptic cleft . The downstream effects of this action are complex and can influence various physiological processes, including mood regulation and ejaculation .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by rapid absorption and elimination . It has a short half-life of approximately 1-2 hours , and its time to maximum serum concentration is about 1 hour . These properties contribute to its suitability for on-demand dosing . Furthermore, the pharmacokinetics of this compound can be influenced by factors such as the consumption of a high-fat meal and certain genetic polymorphisms .
Result of Action
The action of this compound results in a significant increase in ejaculatory latency, which can be beneficial in the treatment of conditions like premature ejaculation . In addition, studies have shown that it can ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and histopathological damage . It also reduces lipid peroxidation, caspase-3, and inflammatory mediators (TNF-α and iNOS) compared to ischemia/reperfusion-injured rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a high-fat meal can significantly prolong the time required for the compound to reach its peak concentration and area under the concentration-time curve . Additionally, the compound’s action can be affected by the physiological environment, such as the state of the serotonin system and the presence of ischemia/reperfusion injury .
生化分析
Biochemical Properties
(S)-N-Demethyl Dapoxetine, as a derivative of Dapoxetine, is expected to interact with various enzymes, proteins, and other biomolecules. Dapoxetine has been shown to bind onto the human transcript of the 5-HT, norepinephrine (NE), and dopamine (DA) reuptake transporters
Cellular Effects
The cellular effects of this compound are not fully understood yet. Dapoxetine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent neuronal damage and improve functional outcomes in a model of ischemic stroke through the modulation of inflammation and oxidative stress . It’s possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Dapoxetine works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft, and as a consequence promoting ejaculatory delay . It’s plausible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The beneficial effects of Dapoxetine therapy on the perceived control over ejaculation and satisfaction with sexual intercourse were sustained in a 9-month noncomparative extension phase of two identical 12-week, double-blind studies . This suggests that this compound may also have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Dapoxetine has been tested in animal models, showing promising results in the treatment of conditions like premature ejaculation
Metabolic Pathways
Dapoxetine is metabolized in the liver and kidneys , suggesting that this compound may also be involved in similar metabolic pathways
Transport and Distribution
Dapoxetine, a novel potent serotonin transport inhibitor, has a unique pharmacokinetic profile . It’s plausible that this compound may have similar transport and distribution characteristics within cells and tissues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Demethyl Dapoxetine involves several steps, starting from commercially available trans-cinnamyl alcohol. One method involves Sharpless Asymmetric Epoxidation (SAE) as a key step . Another approach uses chiral tert-butanesulfinamide as a chiral auxiliary, which provides high diastereoselectivity and convenient cleavage of the N-tert-butanesulfinyl group .
Industrial Production Methods
Industrial production of this compound typically involves the resolution of racemic dapoxetine using chiral acids to obtain the enantiomerically pure form . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(S)-N-Demethyl Dapoxetine undergoes various chemical reactions, including:
Reduction: Common reducing agents like sodium borohydride can be used to reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Pseudomonas cepacia lipase in 1,4-dioxane at 45°C.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides.
科学研究应用
(S)-N-Demethyl Dapoxetine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on serotonin reuptake and its potential neuroprotective properties.
Medicine: Investigated for its potential to treat premature ejaculation and other serotonin-related disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
相似化合物的比较
Similar Compounds
Dapoxetine: The parent compound, also a selective serotonin reuptake inhibitor.
Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression.
Sertraline: Used to treat depression, anxiety, and premature ejaculation.
Uniqueness
(S)-N-Demethyl Dapoxetine is unique due to its specific application in treating premature ejaculation with a rapid onset of action and minimal side effects compared to other selective serotonin reuptake inhibitors .
属性
IUPAC Name |
(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPXXMPTQHFGC-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
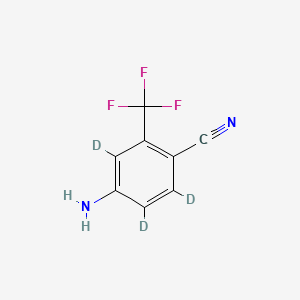
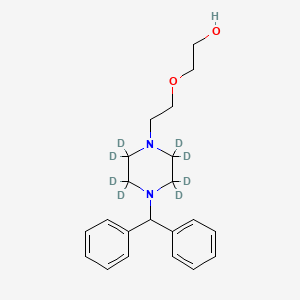
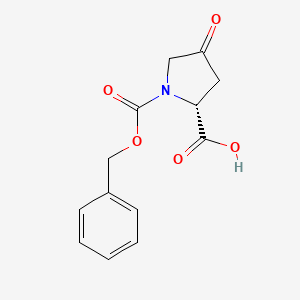

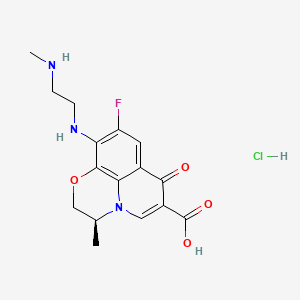
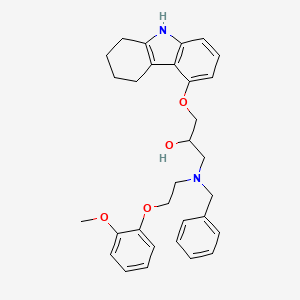
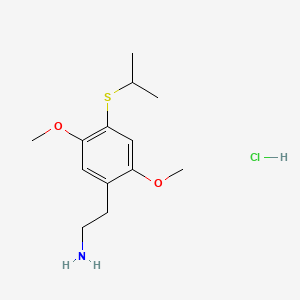
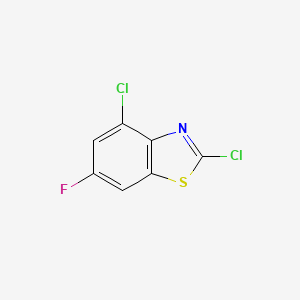
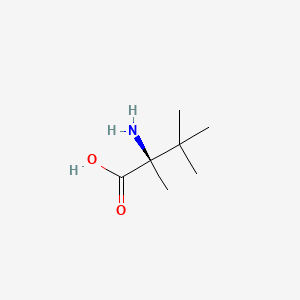
![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)
